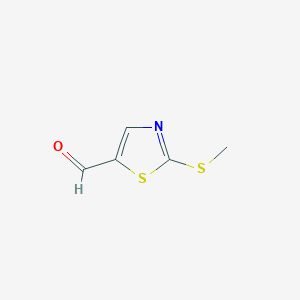
9H-Purine-6-carboxylic acid, hydrazide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
Purine derivatives have been extensively studied for their reactivity with nucleophilic reagents, leading to a variety of products depending on the conditions and reagents used. For instance, the reaction of 9-phenyl-9H-purine-6-carbonitrile with nucleophilic reagents like hydroxylamine, hydrazine, amines, and Grignard reagents results in the formation of corresponding amidoximes, amidrazones, amidines, and ketones (Higashino, Yoshida, & Hayashi, 1982). Such reactions highlight the versatility of purine derivatives in organic synthesis and their potential as intermediates for further chemical transformations.
Biological Activity and Potential Applications
Several purine derivatives have been investigated for their biological activities and potential applications in plant growth regulation and antibacterial treatments. New purine derivatives have shown potential plant-growth regulating properties, opening avenues for agricultural applications (El-Bayouki, Basyouni, & Tohamy, 2013). Moreover, compounds like 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine, synthesized from 6-hydrazinyl-7H-purin-2-amine, have been screened for antibacterial activity, highlighting their potential in addressing microbial infections (Govori, 2017).
Antiviral Properties
The exploration of purine analogs for antiviral applications has been a significant area of interest. Compounds such as 9-(2-hydroxyethoxymethyl)guanine, a purine nucleoside analogue, demonstrate effective and selective inhibition of herpes simplex virus replication, showcasing the therapeutic potential of purine derivatives in antiviral drug development (Fyfe, Keller, Furman, Miller, & Elion, 1978).
Propiedades
IUPAC Name |
7H-purine-6-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O/c7-12-6(13)4-3-5(10-1-8-3)11-2-9-4/h1-2H,7H2,(H,12,13)(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYOBLPIWGOBMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283514 | |
| Record name | 9H-Purine-6-carboxylic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Purine-6-carboxylic acid, hydrazide | |
CAS RN |
98198-25-5 | |
| Record name | 9H-Purine-6-carboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98198-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Purine-6-carboxylic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1661781.png)


![9-(3-nitrophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B1661787.png)



![2-(4-Chlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B1661793.png)

![2-Propen-1-ol, 3-[(4-methylphenyl)sulfonyl]-, (E)-](/img/structure/B1661795.png)

![4-[6-Chloro-3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1661800.png)
![1',4'-Dihydrospiro(adamantane-2,3'-[1,4]benzodiazepine)-2',5'-dione](/img/structure/B1661801.png)
